molecular formula C7H10BrN3O B1375458 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole CAS No. 1214900-96-5

3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole

Cat. No. B1375458
M. Wt: 232.08 g/mol
InChI Key: PMOIJEIPLOFHIO-UHFFFAOYSA-N
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Description

3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole, also known as 3-bromo-1-THP-1,2,4-triazole, is a synthetic organic compound that has been studied for its potential applications in medicinal chemistry. It is a heterocyclic compound with a five-membered ring structure composed of three nitrogen atoms, a bromine atom, and a tetrahydro-pyran-2-yl group. It has been used as a starting material in the synthesis of various complexes, drugs, and other compounds. This compound has been studied for its potential applications in medicinal chemistry due to its ability to act as a ligand, chelating agent, and catalyst.

Scientific Research Applications

Synthesis and Chemical Properties

3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is a compound that has been explored for its potential in various chemical syntheses. For instance, Gabbutt et al. (1995) discussed the formation of [2+2]-adducts with simple 2H-chromenes and 2H-thiochromenes, leading to tetrahydro[1]benzo(thio)pyrano[3,4-c][1,2]diazeto[1,2-a][1,2,4]triazoles (Gabbutt, Hepworth, & Heron, 1995). This demonstrates the compound's utility in producing complex heterocyclic structures, which are significant in the realm of organic chemistry.

Antimicrobial Applications

A study by Prakash et al. (2011) highlights the synthesis of fused heterocyclic 1,2,4-triazoles, which have shown important biological properties, particularly in antimicrobial applications. This indicates the potential of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole derivatives in contributing to the development of new antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).

Antifungal and Anticancer Research

In a study by Tasaka et al. (1995), derivatives of this compound were evaluated for antifungal activity against Candida albicans both in vitro and in vivo, suggesting potential use in antifungal therapies (Tasaka, Tamura, Matsushita, Kitazaki, Hayashi, Okonogi, & Itoh, 1995). Additionally, Mohammed et al. (2020) synthesized a new sugar imine molecule using a concept of click chemistry, indicating the versatility of this compound in synthesizing novel molecules with potential biological applications, including anticancer research (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).

properties

IUPAC Name

3-bromo-1-(oxan-2-yl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c8-7-9-5-11(10-7)6-3-1-2-4-12-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOIJEIPLOFHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
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3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
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3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
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3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
Reactant of Route 5
3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
Reactant of Route 6
3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole

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